molecular formula C14H20N6 B6462104 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine CAS No. 2130502-16-6

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine

Cat. No.: B6462104
CAS No.: 2130502-16-6
M. Wt: 272.35 g/mol
InChI Key: RDCJQKSQKUXMKY-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine (3DMMPP) is a small molecule that has been studied for its potential applications in a variety of scientific research fields. It is a substituted pyridazine ring system, with a pyrazol-1-yl group at the 3-position and a 4-methylpiperazin-1-yl group at the 6-position. 3DMMPP has been investigated for its ability to modulate the activity of enzymes, receptors, and transporters, as well as its potential to be used as an imaging agent.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine has been studied for its potential applications in the fields of biochemistry, pharmacology, and imaging. In biochemistry, this compound has been investigated for its ability to modulate the activity of enzymes, receptors, and transporters. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In pharmacology, this compound has been studied for its potential to be used as an imaging agent. For example, this compound has been shown to bind to certain cancer cells, allowing for the visualization of the cells in vivo.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine is not yet fully understood. However, it is thought to involve the binding of this compound to certain proteins or receptors, resulting in the modulation of the activity of these proteins or receptors. For example, this compound has been shown to bind to the enzyme acetylcholinesterase, resulting in the inhibition of its activity. Additionally, this compound has been shown to bind to certain cancer cells, allowing for the visualization of the cells in vivo.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been fully characterized. However, it is known that this compound has the ability to modulate the activity of enzymes, receptors, and transporters. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to bind to certain cancer cells, allowing for the visualization of the cells in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine for laboratory experiments include its low toxicity and its ability to bind to certain proteins and receptors, resulting in the modulation of their activity. Additionally, this compound has been used as an imaging agent, allowing for the visualization of certain cells in vivo. However, the use of this compound for laboratory experiments is limited by its lack of specificity, as it has been shown to bind to a variety of proteins and receptors.

Future Directions

The potential applications of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine are still being explored. Future research should focus on further characterizing the biochemical and physiological effects of this compound, as well as its ability to be used as an imaging agent. Additionally, further research should be conducted to investigate the potential of this compound to be used as a therapeutic agent. Finally, further research should be conducted to investigate the potential of this compound to be used as a tool for drug discovery.

Synthesis Methods

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine can be synthesized via a two-step procedure. First, a 3-methyl-1H-pyrazole-1-carboxylic acid is reacted with 4-methylpiperazine in an aqueous medium to form the desired pyridazine ring system. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as sodium chloride. The second step involves the reaction of the pyridazine ring system with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid in the presence of a base and a catalyst, such as sodium hydroxide and sodium chloride, respectively. This reaction yields the desired this compound product.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6/c1-11-10-12(2)20(17-11)14-5-4-13(15-16-14)19-8-6-18(3)7-9-19/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCJQKSQKUXMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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